Cas no 123135-16-0 (Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI))

Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI) structure
123135-16-0 structure
Nome del prodotto:Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI)
Numero CAS:123135-16-0
MF:C26H32O13
MW:552.524489402771
CID:224111

Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, (1S,4aS,5S,6R,7R,7aR)- (9CI)
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)
    • Arbortristoside C
    • Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]-7-methyl-,methyl ester, [1S-[1a,4aa,5a(E),6a,7a,7aa]]-
    • Cyclopenta[c]pyran-4-carboxylic acid, 1-(β-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-6-hydroxy-5-[[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-7-methyl-, methyl ester, (1S,4aS,5S,6R,7R,7aR)-
    • Inchi: 1S/C26H32O13/c1-11-17-18(23(19(11)30)38-16(29)8-5-12-3-6-13(28)7-4-12)14(24(34)35-2)10-36-25(17)39-26-22(33)21(32)20(31)15(9-27)37-26/h3-8,10-11,15,17-23,25-28,30-33H,9H2,1-2H3/b8-5+/t11-,15-,17-,18-,19-,20-,21+,22-,23+,25+,26+/m1/s1
    • Chiave InChI: DOJKTKQXEVTQMI-PCJPJXBHSA-N
    • Sorrisi: [C@@H]1(O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)OC=C(C(OC)=O)[C@@]2([H])[C@H](OC(=O)/C=C/C3=CC=C(O)C=C3)[C@H](O)[C@H](C)[C@@]12[H]

Proprietà calcolate

  • Massa esatta: 272.08309

Proprietà sperimentali

  • Densità: 1.53±0.1 g/cm3(Predicted)
  • Punto di ebollizione: 775.9±60.0 °C(Predicted)
  • PSA: 52.54
  • pka: 8.58±0.15(Predicted)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
atkchemica
上海贤鼎生物科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd